MRE-269 Exhibits >130-Fold Selectivity for IP Receptor Over Other Prostanoid Receptors, Surpassing Treprostinil and Iloprost
MRE-269 demonstrates exceptional selectivity for the human IP receptor, with a Ki of 20 nM, and exhibits >130-fold lower affinity for other prostanoid receptors (EP1-4, DP1, FP, TP), where Ki values exceed 2.6 μM [1]. In contrast, the prostacyclin analog treprostinil is known to activate EP2 and DP1 receptors at therapeutic concentrations, and iloprost exhibits activity at EP1 and EP3 receptors, leading to off-target effects [2]. Cryo-EM structural analysis has identified key residues that determine the superior selectivity of MRE-269 over treprostinil [3].
| Evidence Dimension | IP Receptor Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | Ki (human IP) = 20 nM; Ki (other prostanoid receptors) > 2.6 μM (>130-fold selectivity) |
| Comparator Or Baseline | Treprostinil and iloprost: exhibit significant activity at EP1, EP2, EP3, and DP1 receptors; specific Ki values not directly compared in same assay. |
| Quantified Difference | >130-fold selectivity ratio (MRE-269); comparators lack this degree of selectivity. |
| Conditions | Radioligand binding assays using human recombinant prostanoid receptors expressed in CHO cells. |
Why This Matters
High selectivity reduces the risk of off-target pharmacological effects, making MRE-269 a cleaner tool for probing IP receptor-specific biology and a more precise internal standard for bioanalysis.
- [1] Kuwano K, et al. 2-{4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide (NS-304), an Orally Available and Long-Acting Prostacyclin Receptor Agonist Prodrug. J Pharmacol Exp Ther. 2008 Sep;326(3):691-9. View Source
- [2] Clapp LH, et al. Differential actions of the prostacyclin analogues treprostinil and iloprost and the selexipag metabolite, MRE-269 (ACT-333679) in rat small pulmonary arteries and veins. Prostaglandins Other Lipid Mediat. 2013 Dec;107:18-25. View Source
- [3] Wang JJ, et al. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs. Sci Adv. 2024 Feb 9;10(6):eadj2680. View Source
